molecular formula C24H28ClN3O2S B2501711 1-(4-((4-(4-Methoxyphenyl)thiazol-2-yl)methyl)piperazin-1-yl)-2-(m-tolyl)ethanone hydrochloride CAS No. 1216707-40-2

1-(4-((4-(4-Methoxyphenyl)thiazol-2-yl)methyl)piperazin-1-yl)-2-(m-tolyl)ethanone hydrochloride

Cat. No. B2501711
CAS RN: 1216707-40-2
M. Wt: 458.02
InChI Key: KNJHQMJSVLGZNQ-UHFFFAOYSA-N
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Description

The compound "1-(4-((4-(4-Methoxyphenyl)thiazol-2-yl)methyl)piperazin-1-yl)-2-(m-tolyl)ethanone hydrochloride" is a structurally complex molecule that appears to be related to a class of compounds involving piperazine rings and substituted thiazole moieties. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds and their synthesis, which can provide insights into the potential synthesis and properties of the compound .

Synthesis Analysis

The synthesis of related compounds involves the electrochemical oxidation of 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone in the presence of nucleophiles such as 2-mercaptobenzothiazole . This process generates p-quinone imine intermediates that participate in Michael addition reactions, leading to the formation of arylthiobenzazoles. Another related synthesis involves the reaction of 1-methyl piperazine with alkoxyphenyl isothiocyanates to form 1-methyl-4-(alkoxyphenyl thiocarbamyl)piperazine hydrochlorides . Additionally, a green microwave-assisted synthesis has been reported for the formation of 1-(4-(benzothiazol-2-yl)piperazin-1-yl)-2-(4-phenyl-1H-1,2,3-triazol-1-yl)ethenone, which involves a click cyclocondensation reaction . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various techniques such as IR, NMR, MS spectral data, and X-ray diffraction . For instance, the crystal structure of a related compound demonstrated a conventional chair conformation for the piperazine ring, which is a common feature in piperazine-containing molecules. The molecular structure of "1-(4-((4-(4-Methoxyphenyl)thiazol-2-yl)methyl)piperazin-1-yl)-2-(m-tolyl)ethanone hydrochloride" would likely exhibit similar features, including the piperazine ring and substituted thiazole group.

Chemical Reactions Analysis

The chemical reactions involving related compounds include electrochemical oxidation leading to Michael addition reactions . The p-quinone imine intermediates formed during these reactions are highly reactive and can undergo further transformations, such as the Michael-type addition of p-toluenesulfinic acid followed by hydrolysis . These reactions are crucial for the formation of the final products and could be relevant to the synthesis and reactivity of the compound under analysis.

Physical and Chemical Properties Analysis

While the physical and chemical properties of "1-(4-((4-(4-Methoxyphenyl)thiazol-2-yl)methyl)piperazin-1-yl)-2-(m-tolyl)ethanone hydrochloride" are not directly reported, the properties of similar compounds can provide some insights. For example, the solubility of the hydrochloride salts in organic solvents is an important consideration for their synthesis and purification . The crystal structure and intermolecular interactions, as revealed by X-ray diffraction and Hirshfeld Surface Analysis (HAS), can also inform the compound's stability and solid-state properties . These analyses are essential for understanding the behavior of the compound in various environments and for its potential applications.

Scientific Research Applications

Therapeutic Applications and Drug Design

Piperazine and its derivatives have been extensively explored for their potential therapeutic applications across a range of conditions. Piperazine rings serve as a crucial structural element in drugs targeting various pharmacological pathways. This heterocyclic motif is known for its versatility in drug design, offering the ability to modulate pharmacokinetic and pharmacodynamic profiles through structural modifications. Derivatives of piperazine have been found to exhibit a wide array of biological activities, including antipsychotic, antidepressant, anti-inflammatory, anticancer, and antiviral effects, among others (Rathi et al., 2016; Girase et al., 2020).

Piperazine analogs, including those with methoxyphenyl and thiazolyl groups, can be designed to target specific receptors or enzymes, showcasing the importance of the piperazine scaffold in the rational design of new medicinal agents. The inclusion of methoxyphenyl and thiazolyl moieties can potentially enhance the binding affinity to target proteins or modulate the drug's physicochemical properties, leading to improved efficacy and safety profiles.

Chemical Synthesis and Reactivity

Piperazine derivatives also play a significant role in synthetic organic chemistry, serving as intermediates or key components in the synthesis of complex molecules. The reactivity of the piperazine ring allows for functionalization at various positions, enabling the synthesis of a wide range of compounds with potential therapeutic applications. Studies on the synthesis and evaluation of ligands for D2-like receptors, for example, highlight the role of arylalkyl substituents in enhancing the potency and selectivity of binding affinity, demonstrating the synthetic utility of piperazine derivatives in medicinal chemistry (Sikazwe et al., 2009).

properties

IUPAC Name

1-[4-[[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]methyl]piperazin-1-yl]-2-(3-methylphenyl)ethanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O2S.ClH/c1-18-4-3-5-19(14-18)15-24(28)27-12-10-26(11-13-27)16-23-25-22(17-30-23)20-6-8-21(29-2)9-7-20;/h3-9,14,17H,10-13,15-16H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNJHQMJSVLGZNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)N2CCN(CC2)CC3=NC(=CS3)C4=CC=C(C=C4)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-((4-(4-Methoxyphenyl)thiazol-2-yl)methyl)piperazin-1-yl)-2-(m-tolyl)ethanone hydrochloride

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